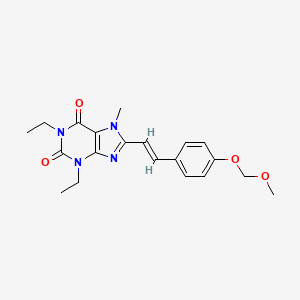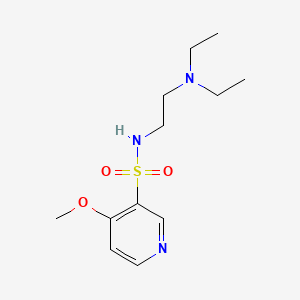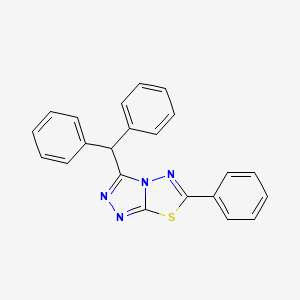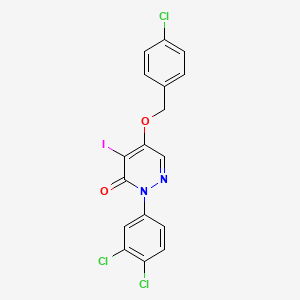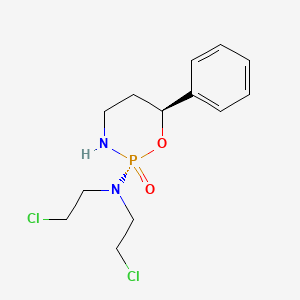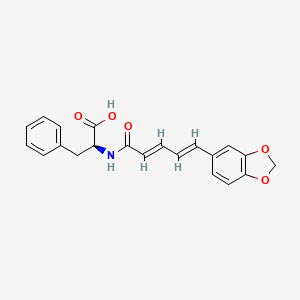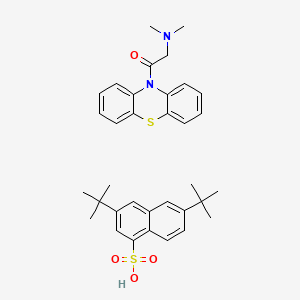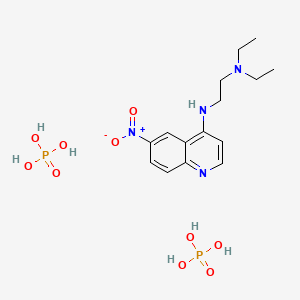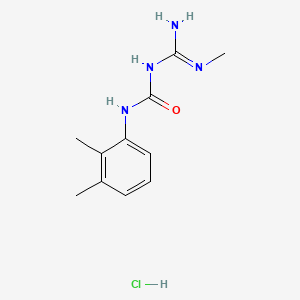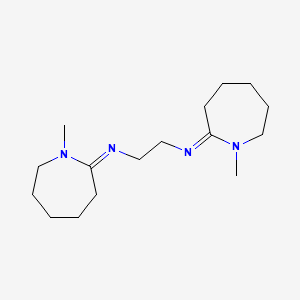
N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-ethanediamine backbone. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the azepin-2-ylidene groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine
Uniqueness
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
84859-13-2 |
|---|---|
Molecular Formula |
C16H30N4 |
Molecular Weight |
278.44 g/mol |
IUPAC Name |
1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]ethyl]azepan-2-imine |
InChI |
InChI=1S/C16H30N4/c1-19-13-7-3-5-9-15(19)17-11-12-18-16-10-6-4-8-14-20(16)2/h3-14H2,1-2H3 |
InChI Key |
KXPMZQBGEQQXHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NCCN=C2CCCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
